molecular formula C26H32N2O7 B12148991 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one

5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12148991
M. Wt: 484.5 g/mol
InChI Key: ZVIWSUJUGUEUSI-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the ethoxy, methoxy, hydroxy, and furan groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan groups, leading to the formation of corresponding ketones and aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid
  • 3-Ethoxy-4-methoxyphenylmethanol

Uniqueness

Compared to similar compounds, 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32N2O7

Molecular Weight

484.5 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H32N2O7/c1-4-34-19-9-7-18(16-21(19)32-3)23-22(24(29)20-8-6-17(2)35-20)25(30)26(31)28(23)11-5-10-27-12-14-33-15-13-27/h6-9,16,23,30H,4-5,10-15H2,1-3H3

InChI Key

ZVIWSUJUGUEUSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C)OC

Origin of Product

United States

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